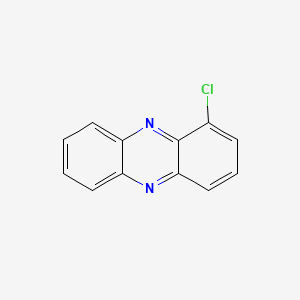

1-Chlorophenazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H7ClN2 |

|---|---|

Peso molecular |

214.65 g/mol |

Nombre IUPAC |

1-chlorophenazine |

InChI |

InChI=1S/C12H7ClN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |

Clave InChI |

RPOUGULCGNMIBX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Cl |

Origen del producto |

United States |

Foundational Concepts of Phenazine Chemistry in Academic Inquiry

Phenazines are a large and diverse group of aromatic compounds characterized by a dibenzopyrazine core structure. This fundamental scaffold consists of a pyrazine (B50134) ring fused to two benzene (B151609) rings. The arrangement of nitrogen atoms within the central ring system imparts unique electronic properties to these molecules, making them redox-active and capable of participating in various biological and chemical processes. researchgate.net

In academic research, phenazines are studied for their wide-ranging biological activities, which include antimicrobial, antifungal, antitumor, and antiparasitic properties. researchgate.netnih.gov The physical and chemical characteristics of phenazines, such as their solubility and redox potential, are heavily influenced by the nature and position of substituent groups on the phenazine (B1670421) core. researchgate.net This has led to extensive research into the synthesis of phenazine derivatives with tailored properties for specific applications. nih.gov

The biosynthesis of phenazines by various bacteria, such as those from the genera Pseudomonas and Streptomyces, is a significant area of study. mdpi.com These naturally occurring phenazines are believed to play roles in microbial competition, signaling, and virulence. sciopen.com The exploration of these natural products has inspired the laboratory synthesis of a vast array of phenazine analogues.

Academic Significance of Halogenated Phenazine Structures

The introduction of halogen atoms, such as chlorine, bromine, or iodine, onto the phenazine (B1670421) scaffold has been a key strategy in the development of new phenazine-based compounds with enhanced or novel properties. Halogenation can significantly alter the electronic distribution, lipophilicity, and steric profile of the phenazine molecule, thereby influencing its biological activity and potential therapeutic applications. nih.govlookchem.com

Research has demonstrated that halogenated phenazines often exhibit potent antibacterial and biofilm-eradicating activities. mdpi.comnih.gov For instance, the naturally occurring 2-bromo-1-hydroxyphenazine has been shown to be a more potent antibacterial agent than the non-halogenated pyocyanin (B1662382). nih.gov Synthetic halogenated phenazines have also displayed remarkable efficacy against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

The position of the halogen substituent on the phenazine ring is crucial in determining the compound's activity. Studies on various substituted phenazines have shown that modifications at different positions can lead to significant variations in their biological profiles. nih.gov For example, the introduction of a chlorine atom at the 7-position of certain phenazine analogues has been found to enhance antibacterial activity. nih.gov While specific data on 1-Chlorophenazine is limited in publicly accessible research, the broader understanding of halogenated phenazines suggests that the placement of a chlorine atom at the 1-position would likely have a pronounced effect on the molecule's properties due to its proximity to the nitrogen atom in the heterocyclic ring.

Historical and Contemporary Research Trajectories of 1 Chlorophenazine

Established Synthetic Pathways for Phenazine Core Structures

The construction of the fundamental phenazine ring system can be achieved through several strategic approaches, each with its own advantages and limitations. These methods often involve the formation of the central pyrazine (B50134) ring by connecting two aniline-derived precursors.

Wohl-Aue Reaction and its Mechanistic Applications

The Wohl-Aue reaction is a classical and widely recognized method for synthesizing phenazines. It involves the condensation of an aniline (B41778) with a nitroarene in the presence of a base, typically under thermal conditions. nih.gov The reaction proceeds through a series of complex steps, which are believed to involve the formation of a phenazine-N-oxide intermediate that is subsequently reduced to the corresponding phenazine.

Mechanistically, the reaction is thought to be initiated by the nucleophilic attack of the aniline on the electron-deficient aromatic ring of the nitroarene. This is followed by cyclization and dehydration to form the phenazine skeleton. The harsh reaction conditions, often requiring high temperatures and strong bases like potassium hydroxide (B78521) in refluxing toluene, can sometimes lead to low yields and the formation of side products. nih.govsci-hub.ru For instance, a modular synthesis of a library of halogenated phenazines utilizing the Wohl-Aue reaction reported yields ranging from as low as 2% to 22%. nih.govresearchgate.net Despite these limitations, the Wohl-Aue reaction remains a valuable tool for accessing a variety of substituted phenazines from readily available starting materials. researchgate.netmorressier.com

Table 1: Examples of Phenazine Synthesis via Wohl-Aue Reaction

| Aniline Derivative | Nitroarene Derivative | Base/Solvent | Yield (%) | Reference |

| Aniline | Nitrobenzene | KOH/Toluene (reflux) | Low (<10%) | sci-hub.ru |

| Various anilines | 2-Nitroanisole | KOH/Toluene (reflux) | 2-22 | nih.gov |

| Various anilines | 4-Methyl-2-nitroanisole | KOH/Toluene (reflux) | Average 9 | nih.gov |

| Aniline | 2-Chloro-2-nitrodiphenylamine | Ferrous oxalate (B1200264) (thermal) | 4.4 | sci-hub.ru |

Reductive Cyclization Protocols

Reductive cyclization represents another important strategy for the synthesis of the phenazine core. This approach typically involves the intramolecular cyclization of a 2,2'-disubstituted biphenyl (B1667301) precursor, where the substituents are capable of forming the pyrazine ring upon reduction. A common example is the reductive cyclization of 2,2'-dinitrobiphenyls.

Various reducing agents can be employed for this transformation, including triphenylphosphine (B44618) and palladium-based catalysts. nih.govscite.ai The Cadogan-Sundberg reaction is a well-known example that utilizes trivalent phosphorus reagents to deoxygenate nitro groups, leading to the formation of a dinitrene intermediate which then cyclizes. organicreactions.org Palladium-catalyzed reductive cyclizations, often in the presence of a carbon monoxide source, provide an alternative and often milder route to the phenazine scaffold. unimi.it These methods are particularly useful for the synthesis of carbazoles from 2-nitrobiphenyls and have been adapted for phenazine synthesis. organicreactions.orgunimi.it

Table 2: Reagents for Reductive Cyclization in Phenazine Synthesis

| Precursor | Reducing Agent/Catalyst | Product Class | Reference |

| 2,2'-Dinitrobiphenyls | Triphenylphosphine | Phenazines | nih.gov |

| 2-Nitrobiphenyls | Pd catalyst/CO | Carbazoles (related to phenazines) | unimi.it |

| Substituted Nitroarenes | MoOCl₂(dmf)/PPh₃ | Carbazoles/Indoles (related) | researchgate.net |

Oxidative Cyclization Techniques

In contrast to reductive methods, oxidative cyclization starts with precursors in a lower oxidation state, typically 1,2-diaminobenzenes or their derivatives. These precursors are then oxidized to form the phenazine ring system. This approach offers a convergent and often high-yielding route to phenazines.

A variety of oxidizing agents have been employed, including ferric chloride, manganese dioxide, and potassium permanganate. acs.orgresearchgate.netnih.gov For example, the oxidation of o-phenylenediamine (B120857) derivatives in the presence of ferric chloride solution can produce phenazine salts in good yields. acs.org More recently, electrochemical methods have been developed for the anodic oxidative (4 + 2) cyclization of anilines and o-phenylenediamines, providing an environmentally friendly and efficient route to phenazines with excellent functional group tolerance. acs.orgnih.govbohrium.com

Table 3: Oxidative Cyclization for Phenazine Synthesis

| Precursor(s) | Oxidizing Agent/Method | Yield (%) | Reference |

| o-Phenylenediamine derivatives | Ferric chloride | 70-96 | acs.org |

| o-Substituted toluidines, 4-amino-N,N-dimethylamine, aniline | Potassium permanganate | 42.5-75.8 | researchgate.net |

| Anilines and o-phenylenediamines | Anodic oxidation | Good to excellent | nih.govbohrium.com |

| "Formal" Schiff's Bases | MnO₂ | Good to high | nih.gov |

Palladium-Mediated N-Arylation Strategies

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-nitrogen bonds. These methods, particularly the Buchwald-Hartwig amination, have been successfully applied to the synthesis of the phenazine core. nih.gov This strategy typically involves the double N-arylation of a 1,2-diaminobenzene with a 1,2-dihalobenzene or the intramolecular N-arylation of a suitably substituted precursor. beilstein-journals.orgnih.gov

The use of specific palladium catalysts and phosphine (B1218219) ligands is crucial for the efficiency and selectivity of these reactions. nih.govnih.gov These methods offer the advantage of milder reaction conditions and greater functional group tolerance compared to classical methods like the Wohl-Aue reaction. nih.govbeilstein-journals.org The palladium-catalyzed approach allows for the synthesis of a wide range of functionalized phenazines with high yields. nih.gov

Table 4: Palladium-Catalyzed Phenazine Synthesis

| Aniline Precursor | Aryl Halide Precursor | Catalyst/Ligand | Yield (%) | Reference |

| Substituted bromoanilines (dimerization) | - | Pd₂(dba)₃ / SPhos | 95 | nih.gov |

| Substituted bromoanilines (dimerization) | - | Pd₂(dba)₃ / XPhos | 95 | nih.gov |

| 2-Bromoaniline | 2-Bromoaniline | Pd₂(dba)₃ / RuPhos | 92 | nih.gov |

| Aniline | Aryl bromides | Pd(OAc)₂ / DPEphos | High | nih.gov |

Dedicated Synthetic Routes for this compound

The synthesis of the specific isomer this compound presents its own set of challenges. While general methods for phenazine synthesis can be applied, they often result in low yields for this particular compound. For instance, the Wohl-Aue reaction for the synthesis of this compound has been reported to give a yield of only 18%. sci-hub.ru

Electrochemical Reduction of Halogenated Cyclohexanediones as a Key Step

A significantly more efficient and versatile method for the synthesis of 1-chlorophenazines has been developed, which utilizes the electrochemical reduction of a highly halogenated precursor as a key step. sci-hub.ru This method involves the almost quantitative electrochemical monodechlorination of 3,3,6,6-tetrachloro-1,2-cyclohexanedione. sci-hub.ru

The resulting 3,6,6-trichloro-2-hydroxy-2-cyclohexen-1-one is then reacted with aromatic 1,2-diamines. The final step is an aromatization reaction, typically achieved by treatment with a mild base such as 2,6-lutidine, which leads to the formation of 1-chlorophenazines in high yields. sci-hub.ru This electrochemical approach avoids the harsh conditions and low yields associated with classical methods and provides a more controlled and efficient pathway to this compound and its derivatives. sci-hub.ru

Table 5: Synthesis of 1-Chlorophenazines via Electrochemical Reduction

| Starting Material | Key Intermediate | Final Step Reagent | Overall Yield | Reference |

| 3,3,6,6-Tetrachloro-1,2-cyclohexanedione | 3,6,6-Trichloro-2-hydroxy-2-cyclohexen-1-one | Aromatic 1,2-diamine, 2,6-lutidine | High | sci-hub.ru |

Condensation Reactions with Aromatic 1,2-Diamines

The synthesis of the phenazine scaffold, the core structure of this compound, is frequently achieved through condensation reactions involving aromatic 1,2-diamines and a suitable dicarbonyl compound or its equivalent. A prominent method in this category is the Wohl-Aue reaction, which involves the base-promoted condensation of a nitroarene with an aniline. nih.govnih.gov This reaction provides a modular approach to a variety of substituted phenazines. nih.govmorressier.com For instance, the condensation of a substituted aniline with a nitroarene like 2-nitroanisole, followed by further synthetic modifications, has been utilized to create a library of halogenated phenazines. nih.govnih.gov Although effective for generating diverse structures, the Wohl-Aue reaction can sometimes suffer from low yields, which has been a noted drawback. nih.gov

Another strategy involves the direct condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. researchgate.netjlu.edu.cn This approach is fundamental to the formation of the pyrazine ring within the phenazine structure. The reaction conditions can be varied, and different catalysts and solvent systems, including green alternatives like water, have been explored to improve efficiency and selectivity. rsc.org For example, the reaction of o-phenylenediamine with α-bromoketones in water has been shown to produce quinoxalines, which are structurally related to phenazines. rsc.org Furthermore, the condensation of o-phenylenediamines with lawsone (2-hydroxy-1,4-naphthoquinone) is a key step in synthesizing benzo[a]phenazin-5-ol derivatives. nih.gov

The reactivity of the aromatic 1,2-diamine and the dicarbonyl component is crucial. The nature and position of substituents on both reactants can significantly influence the course of the reaction and the final product's structure. For instance, unsymmetrically substituted 1,2-diamino benzenes can lead to regio-selective condensation, yielding a single isomeric phenazine product. ias.ac.in The reaction of 2-naphthols with 1,2-diamino benzenes in the presence of an oxidizing agent like potassium persulfate can proceed through an in-situ formed 1,2-naphthoquinone (B1664529) intermediate, which then condenses with the diamine. ias.ac.in

The following table summarizes various condensation approaches for phenazine synthesis:

nih.govnih.govresearchgate.netjlu.edu.cnnih.govias.ac.inPost-Synthetic Chlorination Methodologies

Direct chlorination of the pre-formed phenazine ring system is a key strategy for the synthesis of this compound and its isomers. This approach relies on electrophilic substitution, where a chlorine atom is introduced onto the aromatic phenazine core. The regioselectivity of this reaction is influenced by the electronic properties of the phenazine ring and the reaction conditions employed.

The chlorination of phenazine can be achieved using various chlorinating agents. nih.gov The reaction of phenazine with chlorine gas, often in the presence of a catalyst, is a common method. google.com For instance, direct chlorination of ethylene (B1197577) to produce ethylene dichloride is a well-established industrial process that highlights the reactivity of chlorine with organic molecules. google.comgoogle.com While not directly on phenazine, these processes provide insights into the general principles of chlorination reactions.

The formation of chlorinated phenazines can also occur as a result of environmental or metabolic processes. Studies have shown that phenazine can undergo chlorination, suggesting that these compounds can be formed through electrophilic substitution pathways. nih.govresearchgate.net

Ring-opening chlorination represents a more unconventional approach. In some heterocyclic systems, treatment with an electrophilic chlorinating reagent can lead to cleavage of the ring and the formation of a halogenated product. nih.gov For example, pyrazolopyridines and isoxazoles have been shown to undergo ring-opening chlorination upon treatment with reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). nih.gov While not a direct synthesis of a chlorinated phenazine, this methodology showcases a novel strategy for incorporating chlorine into heterocyclic structures.

The choice of solvent and catalyst is critical in directing the outcome of the chlorination reaction. For the chlorination of methylated aromatic compounds, titanium tetrachloride has been used as a solvent, which can also act as a catalyst. google.com The reaction conditions, such as temperature and light, can also be manipulated to control the position of chlorination, for example, favoring ring chlorination over side-chain chlorination. google.com

The following table provides a summary of different chlorination approaches:

nih.govgoogle.comnih.govgoogle.comDerivatization and Functionalization of this compound Analogues

Introduction of Nitro Groups

The introduction of nitro groups onto the phenazine scaffold represents a significant functionalization strategy, often achieved through the Wohl-Aue reaction. nih.govnih.gov This reaction involves the condensation of a nitroarene with an aniline, directly incorporating a nitro group into the resulting phenazine structure. nih.gov For example, the reaction of a substituted aniline with a nitro-substituted benzene (B151609) derivative can be employed to synthesize nitro-functionalized phenazines. The position of the nitro group on the final phenazine ring is determined by the substitution pattern of the initial nitroarene reactant.

Formation of Carboxymethylthiophenazine Derivatives through Nucleophilic Substitution

While direct information on the formation of carboxymethylthiophenazine derivatives from this compound is not available in the provided search results, the reactivity of chlorophenazines suggests that nucleophilic substitution is a plausible route. The chlorine atom on the phenazine ring is susceptible to displacement by nucleophiles. Thiol-containing reagents, such as thioglycolic acid or its esters, could potentially react with this compound in the presence of a base to yield the corresponding carboxymethylthiophenazine derivative. This type of reaction is a common strategy for introducing sulfur-containing functional groups onto halogenated aromatic and heteroaromatic compounds.

Synthesis of Phenazine N-Oxides and their Reactivity

The synthesis of phenazine N-oxides can be achieved through the Wohl-Aue reaction, where the condensation of a nitroaromatic compound with an aniline can lead to the formation of a phenazine N-oxide as a byproduct or, under specific conditions, as the main product. acs.orgacs.org The reactivity of these N-oxides is of significant interest. For example, the presence of the N-oxide functionality can influence the electronic properties of the phenazine ring, affecting its reactivity in subsequent reactions. The reactivity of chlorophenazine N-oxides has been a subject of study, indicating that the interplay between the chloro substituent and the N-oxide group can lead to unique chemical behavior. acs.org

Imidazole-Phenazine Derivative Synthesis

The fusion of an imidazole (B134444) ring onto a phenazine core creates a new heterocyclic system with potentially enhanced biological activities. While direct synthesis from this compound is not widely documented, a common and effective method for creating imidazole-phenazine derivatives involves the condensation of a diaminophenazine with an appropriate aldehyde. nih.govresearchgate.net

A plausible synthetic route starting from this compound would likely involve its conversion to a diaminophenazine derivative. This intermediate could then undergo a condensation and subsequent oxidative cyclization to form the desired imidazole-phenazine.

General Synthetic Scheme:

A well-established method for synthesizing imidazole-phenazine derivatives involves a two-step process. nih.govresearchgate.net The initial step is the condensation of a 2,3-diaminophenazine with a substituted benzaldehyde. This reaction typically proceeds by forming an aniline Schiff base intermediate, which then undergoes an in-situ cyclodehydrogenation to yield the final imidazole-phenazine product. nih.govresearchgate.net The reaction is often carried out under reflux in ethanol. nih.gov

The proposed mechanism for this transformation begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base. Subsequently, an intramolecular nucleophilic attack by the second amino group onto the imine carbon leads to the formation of a five-membered imidazoline (B1206853) ring, which then aromatizes to the imidazole.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| 2,3-Diaminophenazine | Substituted Benzaldehyde | Imidazole-Phenazine Derivative | Ethanol, Reflux | nih.govresearchgate.net |

This table outlines the general reactants and conditions for the synthesis of imidazole-phenazine derivatives.

Incorporation into Polyethylene (B3416737) Glycol (PEG) Conjugates

The attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules. creativepegworks.comnih.goveuropeanpharmaceuticalreview.com For this compound, PEGylation could enhance its aqueous solubility and prolong its circulation half-life.

The covalent attachment of PEG to a molecule can be achieved through various chemical methods, typically involving the reaction of a functional group on the molecule with an activated PEG derivative. creativepegworks.comnih.gov In the case of this compound, the chloro-substituent itself could potentially serve as a site for nucleophilic substitution by a PEG-alkoxide or PEG-amine, although this would require harsh conditions. A more feasible approach would be to first introduce a more reactive functional group onto the phenazine ring.

Common PEGylation Strategies:

Commercially available PEGylation reagents often target specific functional groups, such as primary amines. creativepegworks.com These reagents can be classified as acylating agents, alkylating agents, or thiol-reactive agents. creativepegworks.com A general strategy for protein PEGylation involves reacting a functional group on the protein with a complementary group on the PEG polymer. nih.gov

| Functional Group on Target | Activated PEG Reagent | Linkage Formed |

| Amine (-NH2) | PEG-NHS ester | Amide |

| Thiol (-SH) | PEG-maleimide | Thioether |

| Hydroxyl (-OH) | PEG-tresylate | Ether |

This table summarizes common functional groups targeted for PEGylation and the corresponding activated PEG reagents.

For this compound, a synthetic handle, such as an amino or hydroxyl group, would likely need to be introduced onto the phenazine ring to facilitate efficient PEGylation under mild conditions.

Strategies for Planar Chiral Phenazinophane Formation

Phenazinophanes, which are cyclophanes containing a phenazine unit, can exhibit planar chirality, a stereochemical feature arising from the restricted rotation of the aromatic rings. The synthesis of enantiopure planar chiral molecules is a significant challenge in organic chemistry and is crucial for applications in asymmetric catalysis and materials science. nih.govrsc.orgnih.gov

The strategies for constructing planar chiral phenazinophanes can be adapted from the well-established methods used for other planar chiral cyclophanes, such as [2.2]paracyclophanes. nih.govrsc.org These strategies often involve either the resolution of a racemic mixture or an asymmetric synthesis.

Key Synthetic Approaches:

Chiral Auxiliary-Directed Synthesis: A chiral auxiliary can be attached to the phenazine precursor, directing the stereochemical outcome of the cyclization reaction that forms the phane structure. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: The use of a chiral catalyst can enantioselectively catalyze the key bond-forming reaction that creates the planar chirality.

Resolution of Racemates: A racemic mixture of the phenazinophane can be separated into its enantiomers through techniques such as chiral chromatography or by forming diastereomeric derivatives with a chiral resolving agent. nih.gov

Recent advancements in the synthesis of planar chiral molecules include the use of C-H activation chemistry to directly functionalize and resolve the planar chirality of cyclophanes. nih.gov For instance, the direct C-H arylation of enantiopure oxazolines has been used to create planar chiral [2.2]paracyclophane derivatives. nih.gov A similar approach could potentially be applied to the synthesis of planar chiral phenazinophanes.

| Strategy | Description | Example Application |

| Chiral Auxiliary | A temporary chiral group guides the stereoselective formation of the cyclophane. | Synthesis of chiral ligands. |

| Asymmetric Catalysis | A chiral catalyst controls the enantioselectivity of the cyclization reaction. | Enantioselective addition reactions. rsc.org |

| Racemate Resolution | Separation of enantiomers from a racemic mixture. | Preparation of enantiopure materials. nih.gov |

This table highlights the primary strategies for obtaining enantiopure planar chiral cyclophanes.

The presence of a substituent like the chloro group on the phenazine ring in this compound could influence the rotational barrier and the stereochemical outcome of the cyclization, making it a key element to consider in the design of synthetic strategies for planar chiral phenazinophanes.

Origin and Branch Points in Natural Phenazine Biosynthesis

The journey to construct the characteristic tricyclic phenazine structure begins within the central metabolism of the producing microorganism, branching off from a critical pathway responsible for creating aromatic amino acids.

The biosynthesis of all known bacterial phenazines is intricately linked to the shikimic acid pathway. mdpi.com This fundamental metabolic route is responsible for the production of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov The key branch point for phenazine synthesis occurs at the pathway's end product, chorismic acid (chorismate). researchgate.netnih.gov Two molecules of a chorismate-derived intermediate are ultimately condensed in a symmetrical fashion to create the foundational phenazine scaffold. nih.gov This process ensures a steady supply of building blocks for phenazine production by tapping into the primary metabolism of the cell. mdpi.com

Early investigations into phenazine precursors logically explored anthranilate, a direct product of chorismate. However, studies showed that anthranilate was not significantly incorporated into the phenazine structure. nih.gov The true intermediate was identified as 2-amino-2-desoxyisochorismic acid (ADIC). nih.govnih.gov Biochemical analyses demonstrated that ADIC is completely and efficiently incorporated into phenazine-1-carboxylic acid (PCA), establishing it as the committed precursor in the phenazine-specific branch of the pathway. nih.gov The formation of ADIC from chorismate is therefore the first irreversible step dedicated solely to phenazine biosynthesis.

The enzymatic machinery required for phenazine biosynthesis is encoded by a conserved set of genes, typically organized in an operon known as the phz operon. nih.govnih.gov In virtually all phenazine-producing bacteria studied, a core phzABCDEFG gene cluster is present, which directs the conversion of chorismate to the core phenazine molecule, PCA. researchgate.netchemrxiv.org

Several key enzymes play pivotal roles in this initial phase:

DAHP Synthase (encoded by phzC) : To ensure a sufficient flow of metabolites into the shikimate pathway for phenazine production, the phz operon often includes phzC. This gene encodes a type II 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. mdpi.com This enzyme catalyzes the first committed step of the shikimate pathway and, unlike other bacterial DAHP synthases, is typically not subject to feedback inhibition by aromatic amino acids, thus boosting the pool of chorismate available for phenazine synthesis. mdpi.com

PhzE : This enzyme is a crucial isochorismate synthase that catalyzes the conversion of chorismate to ADIC. nih.govresearchgate.net It is closely related to anthranilate synthases but lacks the ability to eliminate pyruvate (B1213749) from ADIC, thereby channeling the intermediate specifically into the phenazine pathway. nih.gov PhzE is considered a key enzyme, and its corresponding gene, phzE, is often used as a genetic marker to identify potential phenazine-producing bacteria. researchgate.net

PhzD : Following the formation of ADIC, the enzyme PhzD, an isochorismatase, cleaves ADIC to produce (5S,6S)-6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid (DHHA). nih.gov

PhzG : This flavin-dependent oxidase is involved in the final steps of creating the aromatic phenazine core. nih.govdntb.gov.ua It is believed to catalyze an oxidation/aromatization reaction on a tricyclic precursor, leading to the formation of the stable phenazine ring structure. dntb.gov.uaucla.edu

Table 1: Key Genes and Enzymes in Early Phenazine Biosynthesis

| Gene | Enzyme | Function |

| phzC | DAHP Synthase | Catalyzes the initial step of the shikimate pathway to increase precursor supply. mdpi.com |

| phzE | ADIC Synthase | Converts chorismate to 2-amino-2-desoxyisochorismic acid (ADIC), the committed step. nih.govresearchgate.net |

| phzD | Isochorismatase | Converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.gov |

| phzF | Isomerase | Believed to be responsible for the isomerization of DHHA. researchgate.net |

| phzB | Dimerization Catalyst | Catalyzes the condensation of two precursor molecules to form the tricyclic phenazine structure. ucla.edu |

| phzG | Flavin-dependent Oxidase | Catalyzes the final aromatization step to form the stable phenazine ring. nih.govdntb.gov.ua |

Core Phenazine Scaffold Formation: Phenazine-1-carboxylic Acid (PCA) and Phenazine-1,6-dicarboxylic Acid (PDC)

From the common precursor DHHA, the pathway proceeds to the formation of the first stable, fully aromatic phenazine molecules. The two primary "core" phenazine scaffolds are phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). nih.govresearchgate.net These two compounds serve as the foundational structures from which the vast diversity of other phenazine derivatives is generated through subsequent enzymatic modifications. nih.gov

The assembly of the tricyclic core is a remarkable process. The enzyme PhzF is thought to isomerize DHHA into a highly reactive aminoketone. nih.gov Subsequently, the enzyme PhzB catalyzes the condensation of two of these molecules to form a hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) intermediate. nih.gov This intermediate is unstable and can undergo a series of enzyme-catalyzed or spontaneous reactions. PhzG-catalyzed oxidation of HHPDC leads to the formation of PDC. nih.gov Alternatively, a rapid, uncatalyzed oxidative decarboxylation (loss of one carboxyl group) of the intermediate yields tetrahydrophenazine-1-carboxylic acid (THPCA), which is then oxidized by PhzG to form PCA. nih.gov This spontaneous decarboxylation step explains why PCA is often a major product in many phenazine-producing organisms, even those that use PDC as a primary precursor for other derivatives. nih.gov

Enzymatic Post-Modification Strategies in Microorganisms

The chemical diversity of phenazines arises from the enzymatic tailoring of the core PCA or PDC scaffolds. Microorganisms employ a variety of enzymes, often encoded by genes flanking the core phz operon, to add different functional groups to the phenazine ring, thereby altering its physicochemical properties and biological activity. nih.gov

Common enzymatic modifications of the phenazine core include:

Hydroxylation : Flavin-containing monooxygenases are key enzymes in this process. For instance, in the biosynthesis of pyocyanin (B1662382) from PCA, the enzyme PhzS acts as a hydroxylase, converting PCA to 1-hydroxyphenazine (B607933). mdpi.com

Methylation : Methyl groups are typically added by S-adenosylmethionine (SAM)-dependent methyltransferases. The enzyme PhzM, for example, is an N-methyltransferase that methylates the nitrogen at position 5 of the phenazine ring during pyocyanin synthesis. frontiersin.org O-methylation is also observed, as seen in the biosynthesis of the antibiotic myxin, where the enzyme LaPhzM catalyzes the methylation of hydroxyl groups on the phenazine ring. frontiersin.org

N-Oxidation : The nitrogen atoms within the phenazine core can be oxidized to form N-oxides. This reaction is catalyzed by N-monooxygenases, such as NaphzNO1, which uses NADH and FAD to perform the oxidation. mdpi.com

While the biosynthesis of this compound has not been specifically documented in the reviewed scientific literature, the existence of halogenating enzymes in nature provides a potential mechanism for its formation. Flavin-dependent halogenases (FDHs) are a class of enzymes known to catalyze the chlorination and bromination of electron-rich aromatic compounds. mdpi.comnih.gov These enzymes use reduced flavin (FADH₂) and molecular oxygen to generate a highly reactive hypohalous acid (e.g., HOCl) intermediate. chemrxiv.org This reactive species is then used to perform a regioselective electrophilic aromatic substitution on a substrate molecule. Although FDHs have been primarily studied for their activity on substrates like tryptophan and phenols, their substrate scope can be broad. nih.gov It is conceivable that a specific FDH could evolve to recognize and catalyze the chlorination of a phenazine precursor like PCA or another intermediate, leading to the formation of a chlorinated phenazine. However, to date, no native phenazine-specific halogenase has been characterized from a natural biosynthetic pathway.

Isoprenylation and Glycosylation Pathways

While direct evidence for the isoprenylation and glycosylation of this compound is not extensively documented, the modification of the core phenazine structure through these pathways is a known strategy for chemical diversification in nature. nih.govnih.gov

Isoprenylation: The attachment of isoprenyl groups to the phenazine scaffold is catalyzed by prenyltransferases. For instance, the enzyme 5,10-dihydrophenazine-1-carboxylate dimethylallyltransferase (PpzP) from Streptomyces anulatus facilitates the C-prenylation of a phenazine precursor. nih.gov Another study identified N-prenyltransferases, PzmP and LavP, involved in the biosynthesis of phenazinomycin (B1231337) and lavanducyanin, respectively. nih.gov These enzymes typically act on the dihydro-phenazine-1-carboxylic acid (dihydro-PCA) intermediate rather than the fully oxidized phenazine-1-carboxylic acid (PCA). nih.gov It is plausible that a similar enzymatic mechanism could lead to isoprenylated derivatives of this compound, should the appropriate prenyltransferase be present in a this compound-producing organism.

Glycosylation: Glycosylation is another common modification of phenazine natural products, often influencing their biological activity. nih.govnih.gov A variety of glycosylated phenazines have been isolated, featuring different sugar moieties attached to the phenazine core. nih.govrsc.orgresearchgate.net For example, 4-O-glucosyl-1-carboxyl-phenazine has been identified from a Streptomyces species. nih.govresearchgate.net The process is catalyzed by glycosyltransferases, which transfer a sugar moiety from an activated donor to the phenazine aglycone. While specific glycosylated versions of this compound are not yet characterized, the existence of these pathways for other phenazines suggests that such derivatives could be generated through natural or engineered biosynthetic routes. nih.govrsc.org

Metabolic Engineering and Synthetic Biology Approaches for Phenazine Production

Metabolic engineering and synthetic biology offer powerful tools to enhance the production of known phenazines and to generate novel derivatives, including this compound.

The production of all phenazines, including this compound, is dependent on the supply of the primary precursor, chorismate, which is derived from the shikimate pathway. umich.edufrontiersin.org Therefore, a key strategy to enhance phenazine yields is to increase the metabolic flux towards chorismate. frontiersin.orgnih.govnih.gov This can be achieved by overexpressing key enzymes in the shikimate pathway. nih.gov

Several enzymes have been targeted for overexpression to boost the precursor pool, including:

Phosphoenolpyruvate (PEP) synthetase (PpsA) and transketolase (TktA) : These enzymes increase the availability of the initial precursors for the shikimate pathway, PEP and erythrose 4-phosphate (E4P). frontiersin.orgnih.gov

Dehydroquinic acid synthase (AroB) and quinate/shikimate dehydrogenase (AroE) : Overexpression of these enzymes has been shown to enhance the shikimate pathway and, consequently, the production of phenazine derivatives. nih.gov

By increasing the intracellular concentration of chorismate, the carbon flux can be more efficiently channeled into the phenazine biosynthetic pathway, leading to higher titers of the final product. This principle is directly applicable to improving the yield of this compound by ensuring a robust supply of its foundational building blocks. frontiersin.orgmdpi.com

Heterologous expression provides a versatile platform for producing phenazines in well-characterized host organisms like Escherichia coli or Pseudomonas putida. frontiersin.orgnih.gov This approach is particularly valuable for producing phenazines from organisms that are difficult to cultivate or genetically manipulate.

The core biosynthetic pathway for PCA, encoded by the phzABCDEFG gene cluster, has been successfully expressed in heterologous hosts. frontiersin.orgnih.gov To produce this compound, a plausible strategy would involve the co-expression of this core pathway with a suitable halogenase enzyme capable of chlorinating the phenazine scaffold. nih.govnih.govrsc.org Flavin-dependent halogenases are particularly promising candidates for this role, as they are known to catalyze the regioselective halogenation of aromatic compounds. nih.govmanchester.ac.uknih.govchemrxiv.org The successful heterologous production of other modified phenazines, such as 1-hydroxyphenazine, has been demonstrated by introducing the modifying enzyme (in that case, a monooxygenase) into a PCA-producing strain. nih.gov

Table 1: Key Genes and Enzymes in Phenazine Biosynthesis and Modification

| Gene(s) | Enzyme | Function in Phenazine Biosynthesis |

|---|---|---|

| phzABCDEFG | Phenazine biosynthesis enzymes | Catalyze the synthesis of the core phenazine scaffold, phenazine-1-carboxylic acid (PCA), from chorismate. frontiersin.orgnih.gov |

| phzO | Monooxygenase | Converts PCA to 2-hydroxyphenazine. nih.gov |

| phzS | Monooxygenase | Converts PCA to 1-hydroxyphenazine. nih.gov |

| ppzP | Prenyltransferase | Catalyzes the C-prenylation of a phenazine precursor. nih.gov |

| pzmP / lavP | N-prenyltransferases | Catalyze the N-prenylation of the phenazine backbone. nih.gov |

| Halogenase (putative) | Halogenase | Proposed to catalyze the chlorination of a phenazine precursor to form this compound. nih.govrsc.org |

Optimizing the expression of biosynthetic genes is crucial for maximizing product yield. This can be achieved by engineering the gene clusters and their associated promoter regions. acs.orgescholarship.org Strategies include:

Promoter engineering: Replacing native promoters with stronger, well-characterized promoters can significantly enhance the transcription of the biosynthetic genes and, consequently, the production of the desired phenazine. acs.org

Gene cluster refactoring: The entire biosynthetic gene cluster can be redesigned and synthesized to optimize codon usage, remove internal regulatory elements, and ensure balanced expression of all enzymes in the pathway.

Knockout of negative regulators: In some producer strains, phenazine biosynthesis is repressed by regulatory proteins. Identifying and knocking out the genes encoding these repressors can lead to a significant increase in product yield. acs.orgresearchgate.net For example, the inactivation of psrA and rpeA has been shown to increase the production of phenazine-1-carboxamide (B1678076). researchgate.net

These approaches could be applied to a putative this compound gene cluster to enhance its production in either a native or a heterologous host.

Diversity and Evolution of Phenazine Biosynthetic Pathways in Microorganisms

Phenazine biosynthesis is found in a diverse range of bacteria, primarily within the Actinobacteria and Proteobacteria. nih.govwsu.edu The core biosynthetic pathway for PCA, encoded by the phz operon, is remarkably conserved across different species. nih.govnih.gov However, the diversity of phenazine structures found in nature arises from the presence of additional modifying enzymes that act on the PCA core. lookchem.comusm.edu

The evolution of phenazine biosynthetic pathways appears to be driven by both vertical descent (conservation) and horizontal gene transfer. nih.govwsu.edu In Pseudomonas species, the phz genes seem to be largely conserved, while in other genera like Burkholderia, horizontal gene transfer has played a more significant role in their dispersal. nih.gov

The ability to produce halogenated phenazines likely evolved through the recruitment of a halogenase enzyme into a pre-existing phenazine biosynthetic pathway. nih.gov Nature has evolved several families of halogenating enzymes that could potentially be involved. manchester.ac.uknih.govplos.org The independent evolution of these halogenase families suggests that the capacity for halogenation has arisen multiple times in different microbial lineages. plos.org The discovery of new phenazine derivatives and their corresponding biosynthetic gene clusters continues to expand our understanding of the evolutionary strategies that lead to chemical diversity in the microbial world. lookchem.comusm.edu

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the exact positions of atoms, bond lengths, and bond angles can be calculated. nih.govyoutube.com

For 1-Chlorophenazine, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. The process involves growing a high-quality single crystal, mounting it on a goniometer, and irradiating it with a monochromatic X-ray beam. libretexts.org The resulting diffraction pattern is collected and processed computationally to solve and refine the crystal structure.

While specific crystallographic data for this compound is not widely published, a hypothetical analysis would yield key structural parameters. These would include the planarity of the phenazine (B1670421) ring system, the precise length of the carbon-chlorine bond, and the intermolecular packing interactions within the crystal, such as pi-stacking or halogen bonding. The data would be presented in a standardized format, including the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density.

| Parameter | Expected Data for this compound |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules/unit cell) | e.g., 4 |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Lengths | ~1.33 - 1.37 Å |

| Aromatic C-C Bond Lengths | ~1.38 - 1.42 Å |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. wisdomlib.orgvanderbilt.edu The chemical shift (δ) of a nucleus in an NMR spectrum provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.

For this compound, ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the phenazine core. The introduction of the chlorine atom at the C-1 position breaks the molecule's symmetry, resulting in a more complex spectrum compared to the parent phenazine molecule. The electronegative chlorine atom is expected to deshield (shift to a higher ppm value) the adjacent protons and carbons.

¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.0 - 8.2 | Doublet | ~8-9 |

| H-3 | 7.7 - 7.9 | Triplet | ~7-8 |

| H-4 | 8.1 - 8.3 | Doublet | ~8-9 |

| H-6, H-9 | 8.2 - 8.4 | Multiplet |

¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~130 - 135 |

| C-2 | ~128 - 130 |

| C-3 | ~129 - 131 |

| C-4 | ~130 - 132 |

| C-4a | ~142 - 144 |

| C-5a | ~142 - 144 |

| C-6 | ~130 - 132 |

| C-7 | ~129 - 131 |

| C-8 | ~129 - 131 |

| C-9 | ~130 - 132 |

| C-9a | ~143 - 145 |

| C-10a | ~143 - 145 |

One-dimensional (1D) NMR spectra, such as standard ¹H and ¹³C experiments, provide the initial data on chemical shifts and basic coupling patterns. pku.edu.cn However, for unambiguous assignment of all signals in a complex molecule like this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. It would be used to trace the connectivity of protons within each aromatic ring of the this compound molecule, for example, confirming the H-2/H-3/H-4 and H-6/H-7/H-8/H-9 spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₁₂H₇ClN₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, confirming the elemental formula. The most common ionization technique, electron ionization (EI), would generate a molecular ion (M⁺˙) and various fragment ions. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: [M]⁺˙ and [M+2]⁺˙, with a characteristic intensity ratio of ~3:1.

The fragmentation pattern would likely involve the initial loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), followed by the sequential loss of neutral molecules like hydrogen cyanide (HCN) from the heterocyclic ring, reflecting the stability of the aromatic phenazine core.

| Ion | m/z (for ³⁵Cl) | Description |

| [C₁₂H₇ClN₂]⁺˙ | 214 | Molecular Ion (M⁺˙) |

| [C₁₂H₇³⁷ClN₂]⁺˙ | 216 | Isotopic Molecular Ion ([M+2]⁺˙) |

| [C₁₂H₇N₂]⁺ | 179 | Loss of Cl• |

| [C₁₁H₆N]⁺ | 152 | Loss of Cl• and HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. technologynetworks.comsci-hub.se The absorption of a photon promotes an electron from a lower energy molecular orbital to a higher energy one. wikipedia.orgkhanacademy.org

The UV-Vis spectrum of this compound is expected to be characteristic of an extended aromatic system. The spectrum would display intense absorption bands corresponding primarily to π → π* transitions associated with the conjugated phenazine core. A lower intensity band, potentially obscured by the stronger absorptions, may also be present due to n → π* transitions involving the lone pair electrons on the nitrogen atoms. The introduction of the chlorine atom, an auxochrome, may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted phenazine.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~360-380 | High |

| π → π | ~250-270 | Very High |

| n → π* | ~400-430 | Low |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. nihs.go.jp The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in a molecule. alfa-chemistry.comashp.org

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. These include stretches for aromatic C-H bonds, C=C and C=N bonds within the aromatic rings, and a distinct absorption corresponding to the C-Cl bond.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aromatic C=C Stretch | 1620 - 1650 | Medium |

| C=N Stretch | 1580 - 1610 | Medium-Strong |

| Aromatic C-C Ring Stretch | 1450 - 1550 | Strong |

| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong |

| C-Cl Stretch | 800 - 850 | Strong |

Mechanistic Investigations of Photophysical Phenomena in Phenazines

Excited State Dynamics and Relaxation Pathways

Upon absorption of a photon, 1-Chlorophenazine is elevated from its singlet ground state (S₀) to an excited singlet state (S₁). From this transient state, the molecule can return to the ground state through several competing relaxation pathways. These pathways include radiative decay, such as fluorescence (emission of a photon from the S₁ state), and non-radiative decay processes like internal conversion (IC) and intersystem crossing (ISC).

For phenazine (B1670421) and its derivatives, intersystem crossing to the triplet manifold (T₁) is a significant deactivation channel. In the specific case of this compound, the presence of the chlorine atom introduces a phenomenon known as the internal heavy-atom effect. researchgate.net This effect arises from spin-orbit coupling, a relativistic interaction between the electron's spin and its orbital motion around the nucleus, which becomes more pronounced with heavier atoms like halogens. researchgate.netwikipedia.org The enhanced spin-orbit coupling facilitates the formally spin-forbidden transition from the singlet (S₁) state to the triplet (T₁) state. wikipedia.orgnih.gov Consequently, for this compound, the rate of intersystem crossing (k_ISC) is expected to be significantly enhanced compared to the parent phenazine molecule. This efficient population of the triplet state dictates many of the compound's subsequent photophysical and photochemical properties, notably leading to reduced fluorescence and a high potential for photosensitization. The primary deactivation pathways for this compound are therefore fluorescence from the S₁ state and a highly efficient intersystem crossing to the T₁ state, which can then decay back to the S₀ ground state via phosphorescence or non-radiative decay.

Vibration-Induced Emission (VIE) Mechanisms

Vibration-Induced Emission (VIE) is a photophysical phenomenon observed in specific classes of molecules that undergo significant structural changes in the excited state. rsc.org This mechanism is characteristic of certain flexible, non-planar molecules, such as some N,N'-disubstituted dihydrophenazine derivatives, which possess a bent, saddle-shaped conformation in the ground state. Upon photoexcitation, these molecules relax into a more planar structure through large-amplitude vibrations, resulting in a long-wavelength emission with a large Stokes shift. rsc.org

However, the VIE mechanism is not applicable to this compound. As a rigid, planar aromatic heterocycle, this compound does not possess the conformational flexibility required for the large-amplitude structural vibrations that define the VIE process. Its de-excitation pathways are governed by the electronic transitions and spin-orbit coupling effects discussed previously, rather than by mechanically-induced emission phenomena.

Intramolecular Charge Transfer (ICT) States and Solvatochromism

Intramolecular Charge Transfer (ICT) is a process that occurs in molecules containing distinct electron-donating (D) and electron-accepting (A) moieties connected by a π-system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an excited state with a large dipole moment. This compound, in its isolated form, is not a classic D-A molecule. The phenazine core is electron-deficient, and while the chlorine atom is electron-withdrawing, the molecule lacks a strong, dedicated electron-donating group. Therefore, it is not expected to exhibit a prominent ICT state characterized by a large charge separation.

Despite the absence of a strong ICT state, this compound is expected to exhibit solvatochromism, which is a change in its absorption or emission spectra in response to the polarity of the solvent. rsc.org This phenomenon occurs because the dipole moment of the molecule can change upon excitation (μ_e ≠ μ_g). Polar solvents will stabilize the more polar state (typically the excited state) to a greater extent than non-polar solvents, leading to a red-shift (bathochromic shift) in the emission spectrum. Studies on alkoxy-substituted phenazines have demonstrated significant changes in spectroscopic properties based on solvent polarity, confirming the sensitivity of the phenazine core's excited state to its environment. nih.gov

Relationship Between Molecular Structure and Photophysical Properties

The substitution of a hydrogen atom with a chlorine atom at the 1-position of the phenazine ring is the defining structural feature of this compound, and it profoundly influences its photophysical properties primarily through the internal heavy-atom effect. researchgate.net This effect establishes a clear structure-property relationship.

Intersystem Crossing (ISC) Rate: The primary effect of the chlorine atom is to enhance spin-orbit coupling, which significantly increases the rate of intersystem crossing (k_ISC) from the S₁ to the T₁ state. researchgate.netst-andrews.ac.uk Studies on other halogenated aromatic systems have shown that ISC rates can increase by orders of magnitude compared to their non-halogenated parent compounds. st-andrews.ac.uk

Fluorescence Quantum Yield (Φ_F): Because ISC is a non-radiative decay channel that directly competes with fluorescence, an increase in the ISC rate leads to a decrease in the fluorescence quantum yield. researchgate.netnih.gov Therefore, this compound is expected to be a much weaker fluorescer than the parent phenazine.

Triplet State Quantum Yield (Φ_T): The quantum yield of triplet state formation is directly enhanced by the increased rate of ISC. A high Φ_T is a key prerequisite for efficient singlet oxygen sensitization.

The table below summarizes the expected impact of the chloro-substituent on the key photophysical parameters of this compound compared to unsubstituted phenazine.

Mechanisms of Singlet Oxygen Sensitization

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated photochemically through a process known as photosensitization. The most common pathway is the Type II mechanism, which involves energy transfer from the triplet excited state of a sensitizer (B1316253) molecule to ground-state molecular oxygen (³O₂). nih.gov

The mechanism proceeds as follows:

The sensitizer (this compound) absorbs a photon and is promoted to its singlet excited state (S₁).

The molecule undergoes efficient intersystem crossing to its triplet excited state (T₁).

The excited sensitizer in the T₁ state collides with ground-state triplet oxygen.

Energy is transferred from the sensitizer to oxygen, promoting oxygen to its highly reactive singlet state (¹O₂) while the sensitizer returns to its ground state (S₀).

The efficiency of this process is quantified by the singlet oxygen quantum yield (Φ_Δ), which is heavily dependent on the triplet state quantum yield (Φ_T) of the sensitizer. Due to the internal heavy-atom effect, this compound is expected to have a very high Φ_T, making it a potentially potent singlet oxygen sensitizer. researchgate.net The parent compound, phenazine, is itself an excellent sensitizer, with a reported singlet oxygen quantum yield of 0.84 in chloroform. researchgate.net Studies on other halogenated photosensitizers, such as halogenated chlorins, have also reported very high singlet oxygen quantum yields (e.g., 0.89 for a 2-chloro derivative), supporting the expectation of high efficiency for this compound. uc.pt

The table below presents the singlet oxygen quantum yields for the parent phenazine and a related halogenated compound.

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound, quenching can occur through both intramolecular and intermolecular pathways.

The dominant intramolecular quenching mechanism is the highly efficient intersystem crossing promoted by the internal heavy-atom effect. researchgate.net As the rate of this non-radiative process (S₁ → T₁) increases, it outcompetes the radiative fluorescence process (S₁ → S₀), thereby "quenching" the fluorescence and reducing the quantum yield.

Intermolecular quenching mechanisms can also play a role, particularly at higher concentrations or in the presence of other chemical species.

Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with another molecule in solution (a quencher), which deactivates the excited state through energy transfer or electron transfer.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and a quencher molecule.

For this compound, the most significant factor determining its low fluorescence is the intrinsic, intramolecular quenching via the heavy-atom effect, which is inherent to its molecular structure.

Electrochemical Behavior and Redox Mechanistic Studies

Redox Properties and Potentials of Phenazine (B1670421) Systems

The redox properties of phenazine systems are defined by their ability to undergo reversible oxidation-reduction reactions. While specific electrochemical data for 1-Chlorophenazine is not extensively detailed in the surveyed literature, its behavior can be inferred from the well-documented properties of the parent phenazine scaffold and related derivatives. nih.govrsc.orgmdpi.com The introduction of a chlorine atom, an electron-withdrawing group, onto the phenazine ring is expected to make the molecule easier to reduce by shifting its redox potential to more positive values compared to the unsubstituted phenazine. mdpi.com

The standard reduction potentials of phenazines span a wide range, influencing their reactivity and physiological roles. nih.gov For instance, in the pH range of 5 to 8, naturally occurring phenazines like pyocyanin (B1662382) (PYO), phenazine-1-carboxylate (B1240584) (PCA), phenazine-1-carboxamide (B1678076) (PCN), and 1-hydroxyphenazine (B607933) (1-OHPHZ) exhibit half-wave potentials (E₁/₂) that vary by over 100 mV. nih.gov This variation in potential dictates their ability to interact with different electron acceptors and donors in their environment. nih.gov

Table 1: Half-Wave Potentials (E₁/₂) of Selected Phenazine Compounds at Varying pH

| Compound | E₁/₂ at pH 5 (mV) | E₁/₂ at pH 6 (mV) | E₁/₂ at pH 7 (mV) | E₁/₂ at pH 8 (mV) |

| Pyocyanin (PYO) | +12 | -57 | -116 | -174 |

| Phenazine-1-carboxylate (PCA) | -45 | -108 | -165 | -225 |

| Phenazine-1-carboxamide (PCN) | -57 | -118 | -174 | -233 |

| 1-Hydroxyphenazine (1-OHPHZ) | -57 | -126 | -182 | -245 |

| Data sourced from studies on naturally occurring phenazines and is illustrative of the general behavior of the phenazine class. nih.gov |

Influence of pH on Electrochemical Response

The electrochemical response of phenazine systems is highly dependent on pH. researchgate.net For many phenazines, the oxidation-reduction reactions involve protons. nih.gov As observed in cyclic voltammetry studies of various phenazine derivatives, the peak potentials shift to more negative values as the pH of the medium increases. nih.govresearchgate.net This linear shift, typically close to 59 mV per pH unit, indicates that each electron transferred during the redox process is coupled with the transfer of one proton. nih.gov This relationship is described by the Nernst equation and confirms the direct involvement of protons in the redox mechanism. nih.gov Therefore, in acidic conditions, the reduction of the phenazine ring is thermodynamically more favorable.

Two-Electron, Two-Proton Transfer Coupled Processes

The characteristic redox reaction for many phenazines in aqueous solutions is a concerted two-electron, two-proton (2e⁻, 2H⁺) transfer process. nih.govresearchgate.net This mechanism involves the simultaneous or sequential addition of two electrons and two protons to the phenazine molecule to yield its fully reduced dihydrophenazine form. dtu.dk The reversibility of this process is crucial for the role of phenazines as electron shuttles, allowing them to be cyclically reduced and re-oxidized. nih.gov

Electron Transfer Mechanisms in Biological and Abiotic Systems

Phenazines, including by extension this compound, are recognized for their role as electron shuttles, facilitating extracellular electron transfer (EET) between microbial cells and their environment. researchgate.netnih.gov In biological contexts, organisms like Pseudomonas aeruginosa produce phenazines that mediate the transfer of electrons to distant acceptors, which is critical for survival under anaerobic conditions. nih.govnih.gov These molecules can accept electrons from the microbial electron transport chain and subsequently donate them to external acceptors such as iron or manganese minerals in the environment or to electrodes in bioelectrochemical systems. nih.govnih.gov

In abiotic systems, the electron transfer mechanism involves the reduction of metal oxides. For example, reduced phenazines can reductively dissolve ferric (hydr)oxides, releasing bioavailable ferrous iron (Fe(II)). nih.gov The rate of this reaction is generally higher for phenazines with lower reduction potentials and is influenced by environmental factors like pH and the crystallinity of the mineral. nih.gov The ability of phenazines to cycle between their oxidized and reduced states allows them to act as catalysts for biogeochemical processes. nih.gov

Cyclic Voltammetry (CV) for Kinetic and Thermodynamic Parameter Determination

Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical behavior of phenazines. libretexts.org By sweeping the potential of an electrode and measuring the resulting current, CV provides qualitative and quantitative information about the redox processes. libretexts.orgyoutube.com For a reversible system, the voltammogram shows both an anodic (oxidation) and a cathodic (reduction) peak. youtube.com

From these peaks, key thermodynamic and kinetic parameters can be determined:

Formal Redox Potential (E°'): Calculated as the average of the anodic and cathodic peak potentials, it provides a measure of the thermodynamic tendency of the compound to be reduced or oxidized. youtube.com

Number of Electrons Transferred (n): The separation between the peak potentials (ΔEp) for a reversible process is related to the number of electrons transferred, typically around 59/n mV. youtube.com

Diffusion Coefficient (D): The relationship between the peak current and the square root of the scan rate, described by the Randles-Sevcik equation, allows for the calculation of the diffusion coefficient of the electroactive species. youtube.com

Heterogeneous Electron Transfer Rate Constant (k⁰): The kinetics of the electron transfer between the electrode and the molecule can be estimated by analyzing the change in peak separation at different scan rates. libretexts.org

Studies on various phenazine derivatives have utilized CV to characterize these fundamental parameters. researchgate.netresearchgate.net

Differential Pulse Voltammetry and Square Wave Voltammetry for Mechanistic Elucidation

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced electrochemical techniques that offer higher sensitivity and better resolution than standard CV. In DPV, the current is sampled just before and at the end of a potential pulse, and the difference is plotted against the potential. researchgate.net This results in a peak-shaped voltammogram where the peak height is proportional to the analyte concentration, and the peak potential is related to the half-wave potential.

SWV uses a waveform that combines a staircase with superimposed square-wave pulses, measuring both forward and reverse currents. The resulting net current plot effectively minimizes background charging currents, significantly enhancing sensitivity. These techniques are particularly useful for:

Determining the number of protons and electrons involved in redox processes with high accuracy.

Elucidating complex reaction mechanisms , including those coupled with chemical reactions (e.g., ECE mechanisms).

Detecting very low concentrations of the analyte.

For phenazine systems, DPV and SWV can provide detailed mechanistic insights that might be obscured in CV, especially regarding the precise nature of proton-coupled electron transfer steps. researchgate.net

Formation Mechanisms of Electro-active Polyphenazines

Electro-active polyphenazine films can be synthesized directly on an electrode surface through oxidative electropolymerization of phenazine monomers. researchgate.net The mechanism generally begins with the one-electron oxidation of the phenazine monomer at a sufficiently high potential to form a highly reactive cation radical. These radicals then couple with each other, initiating the polymer chain growth. This coupling can occur through "head-to-tail" or "ring-to-ring" mechanisms.

The resulting polymer film remains electroactive, preserving the reversible redox properties of the phenazine core. The growth, morphology, and electrochemical properties of the polyphenazine film are influenced by factors such as the monomer structure, pH of the electrolyte, and the electrochemical parameters used for polymerization (e.g., potential cycling range or applied current). researchgate.net The ability to form these conductive, redox-active polymer films makes phenazines valuable in the development of electrochemical sensors and biosensors. researchgate.net

Modulation of Electrochemical Properties through Substituent Effects

The redox behavior of phenazine compounds is sensitive to the nature and position of substituents on the aromatic rings. These substituents can alter the electron density of the phenazine core, thereby influencing the potentials at which oxidation and reduction reactions occur. For this compound, the chlorine atom itself acts as an electron-withdrawing group, which generally makes the compound easier to reduce (i.e., it has a more positive reduction potential) compared to the parent phenazine molecule. The introduction of additional functional groups allows for a more nuanced control over these electrochemical properties.

Research into the electrochemical behavior of substituted phenazines has provided a foundational understanding of these substituent effects. Studies have shown a clear correlation between the electron-donating or electron-withdrawing nature of a substituent and the resulting shift in redox potential.

Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as amino (-NH₂) or methoxy (B1213986) (-OCH₃), onto the this compound structure is anticipated to lower the reduction potential, making the compound more difficult to reduce. These groups push electron density into the phenazine ring system, increasing its electron richness and thereby decreasing its affinity for electrons. The position of these electron-donating groups can also play a crucial role. For example, in the broader context of phenazine derivatives, it has been observed that electron-donating groups capable of intramolecular hydrogen bonding exhibit a more significant negative shift in redox potential when located at the 2-position compared to the 1-position.

While detailed experimental values for a comprehensive series of substituted 1-chlorophenazines are sparse, the general principles of physical organic chemistry allow for the prediction of these trends. The electronic effect of a substituent can be quantified by parameters such as the Hammett constant, which often correlates linearly with the measured redox potentials in a series of related compounds.

To illustrate the expected impact of various substituents on the electrochemical properties of this compound, the following interactive table summarizes the general trends. Please note that the exact values are illustrative and would require specific experimental determination through techniques like cyclic voltammetry.

| Substituent Group | Electronic Nature | Expected Effect on Reduction Potential of this compound |

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Increase (More Positive) |

| Cyano (-CN) | Strongly Electron-Withdrawing | Increase (More Positive) |

| Carboxyl (-COOH) | Electron-Withdrawing | Increase (More Positive) |

| Fluoro (-F) | Weakly Electron-Withdrawing | Slight Increase (More Positive) |

| Bromo (-Br) | Weakly Electron-Withdrawing | Slight Increase (More Positive) |

| Methyl (-CH₃) | Weakly Electron-Donating | Decrease (More Negative) |

| Methoxy (-OCH₃) | Electron-Donating | Decrease (More Negative) |

| Amino (-NH₂) | Strongly Electron-Donating | Significant Decrease (More Negative) |

The precise quantitative effect of each substituent would depend on its position on the phenazine ring relative to the chlorine atom and the nitrogen atoms, as well as the solvent and electrolyte system used for the electrochemical measurement. Further experimental studies involving the synthesis and electrochemical characterization of a systematic series of substituted this compound derivatives are needed to provide detailed quantitative structure-property relationships.

Mechanisms of Biological Activity Focusing on Molecular Interactions and Cellular Processes

General Principles of Phenazine-Induced Redox Cycling and Reactive Oxygen Species (ROS) Generation

Phenazines, including 1-Chlorophenazine, are redox-active molecules that can participate in a process known as redox cycling. This process involves the molecule undergoing alternating reduction and oxidation reactions. Within a biological system, phenazines can accept electrons from cellular reducing agents, such as NAD(P)H, becoming reduced in the process. These reduced phenazines can then donate electrons to an acceptor, often molecular oxygen, which results in the regeneration of the oxidized phenazine (B1670421) and the production of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) nih.gov.

This continuous cycle of reduction and oxidation allows a single phenazine molecule to generate a significant amount of ROS. The generation of ROS is a key aspect of the biological activity of many phenazines, contributing to their function as virulence factors in some bacteria and as antimicrobial agents nih.gov. The ability of phenazines to cross cell membranes facilitates the transfer of reducing equivalents from the intracellular environment to the extracellular space, further promoting these reactions frontiersin.org. The redox cycling of phenazines can also play a role in energy generation for the producing organism under certain conditions, for instance by facilitating ATP synthesis frontiersin.org.

| Key Feature | Description |

| Redox Cycling | Phenazine molecules alternate between reduced and oxidized states, transferring electrons from cellular reductants (e.g., NADPH) to electron acceptors (e.g., oxygen) nih.govfrontiersin.org. |

| ROS Generation | The reaction of reduced phenazines with molecular oxygen produces reactive oxygen species (ROS), such as superoxide anions nih.gov. |

| Biological Impact | ROS production contributes to the antimicrobial effects and virulence properties of phenazines nih.gov. |

Antifungal Mechanisms of this compound: A Review of Molecular Interactions and Cellular Processes

The biological activity of this compound against fungal pathogens is a subject of scientific inquiry. Understanding its mechanisms of action at the molecular and cellular levels is crucial for evaluating its potential as an antifungal agent. This article reviews the current state of knowledge regarding the specific antifungal mechanisms of this compound, focusing on its interactions with fungal cells and its impact on their physiological processes.

Direct Damage to Cellular Membranes and Walls

Research specifically detailing the direct damage to fungal cellular membranes and walls by this compound is not extensively available in the current scientific literature. While other phenazine compounds have been shown to interact with and disrupt fungal cell membranes, leading to increased permeability and cell lysis, direct evidence for this mechanism for this compound is yet to be established. The fungal cell wall, a robust structure composed primarily of chitin and glucans, and the cell membrane, rich in ergosterol, are common targets for antifungal agents. nih.govmdpi.comslideshare.net However, studies focusing on the specific interaction of this compound with these structures are needed to confirm a similar mode of action.

Induction of Unique Cellular Responses (e.g., red pigmentation)

The induction of unique cellular responses in fungi, such as the production of red pigments, upon exposure to antifungal agents can be indicative of specific metabolic or stress-related pathways being affected. Fungi are known to produce a variety of pigments, including red pigments like bikaverin and rubropunctamine, often as secondary metabolites. nih.govresearchgate.net A study on the related compound N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN) noted that treated Rhizoctonia solani mycelium produced a red secretion. mdpi.com However, there is currently no specific research available that documents the induction of red pigmentation or other unique cellular responses in fungi as a direct result of treatment with this compound.

Covalent Modification of Cellular Macromolecules (e.g., proteins, amino acids)

The covalent modification of essential cellular macromolecules, such as proteins and amino acids, is a mechanism by which some antimicrobial compounds exert their effects. nih.gov This can lead to enzyme inactivation, disruption of cellular structures, and ultimately, cell death. While the potential for electrophilic compounds to covalently modify nucleophilic residues in proteins is a recognized mechanism of action for some natural products, there is no specific scientific evidence to date demonstrating that this compound acts as an antifungal agent through the covalent modification of fungal proteins or amino acids.

Specific Target Enzyme Inhibition (e.g., Isocitrate Lyase)

The inhibition of specific enzymes crucial for fungal survival is a key antifungal mechanism. Isocitrate lyase (ICL), an enzyme in the glyoxylate cycle, is a known target for some antifungal compounds, particularly other phenazine derivatives like phenazine-1-carboxylic acid (PCA). The glyoxylate cycle is essential for fungi to utilize two-carbon compounds for growth, especially during nutrient-limiting conditions. While the inhibition of ICL by PCA has been demonstrated, there is currently no direct scientific evidence to confirm that this compound specifically inhibits isocitrate lyase or any other fungal enzyme.

Alteration of Lipid Balance in Fungal Cells

Disruption of lipid homeostasis is a recognized antifungal mechanism. The fungal cell membrane's composition, particularly the presence of ergosterol and a specific balance of various lipids, is critical for its function. mdpi.commdpi.com Alterations in lipid metabolism can affect membrane fluidity, permeability, and the function of membrane-bound proteins. While studies on the related compound chlorpromazine have shown it can cause a decrease in total lipid content in yeast, and phenazine-1-carboxylic acid has been shown to alter the lipid balance at the cell membrane of Valsa mali, specific research on the effects of this compound on the lipid balance in fungal cells has not been published. nih.gov

Impact on Gene and Metabolite Expression Profiles